molecular formula C7H11N3O2 B13062228 methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13062228
M. Wt: 169.18 g/mol
InChI Key: LINWTABTUUDLFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate
  • Methyl 2-(4-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate
  • Methyl 2-(4-nitro-3-methyl-1H-pyrazol-1-yl)acetate

Uniqueness

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3

InChI Key

LINWTABTUUDLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(=O)OC

Origin of Product

United States

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